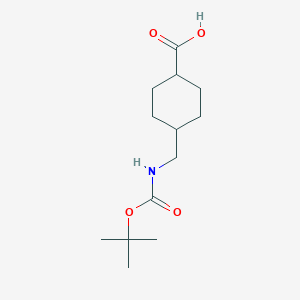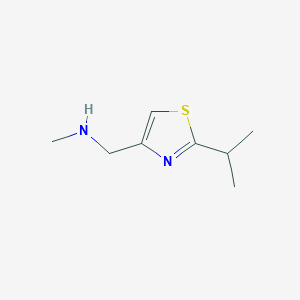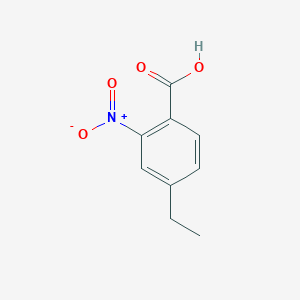
4-乙基-2-硝基苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of an ethyl group at the fourth position and a nitro group at the second position on the benzene ring, with a carboxylic acid group attached to the benzene ring
科学研究应用
4-Ethyl-2-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used to synthesize derivatives with potential therapeutic properties, such as anti-inflammatory or antimicrobial agents.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Analytical Chemistry: The compound can be used as a standard or reagent in analytical methods to detect and quantify other substances.
作用机制
Target of Action
Nitro compounds, in general, are known to interact with various biological targets, often leading to adverse effects on the hematological system .
Mode of Action
Nitro aromatic compounds typically lead to adverse effects on the hematological system, characterized by the induction of methemoglobin formation . The nitro group in these compounds can be reduced, leading to the oxidation of hemoglobin to methemoglobin .
Biochemical Pathways
Nitro compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially affect various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
Nitro compounds are known to have high dipole moments, which can affect their solubility and thus their bioavailability .
Result of Action
Nitro compounds can cause a statistically significantly increased incidence of adenomas and carcinomas .
Action Environment
The action of 4-Ethyl-2-nitrobenzoic acid can be influenced by various environmental factors. For instance, the temperature of the reaction environment can affect the reactions that nitro compounds undergo . Additionally, the pH of the environment can influence the ionization state of the compound, potentially affecting its solubility and bioavailability .
准备方法
Synthetic Routes and Reaction Conditions
4-Ethyl-2-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 4-ethylbenzoic acid. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Another method involves the oxidation of 4-ethyl-2-nitrotoluene. This process uses strong oxidizing agents such as potassium permanganate or chromic acid to convert the methyl group to a carboxylic acid group, resulting in the formation of 4-ethyl-2-nitrobenzoic acid.
Industrial Production Methods
In industrial settings, the production of 4-ethyl-2-nitrobenzoic acid may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-Ethyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols with acid catalysts like sulfuric acid.
Major Products Formed
Reduction: 4-Ethyl-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: 4-Ethyl-2-nitrobenzoate esters.
相似化合物的比较
Similar Compounds
4-Methyl-2-nitrobenzoic acid: Similar structure with a methyl group instead of an ethyl group.
2-Nitrobenzoic acid: Lacks the ethyl group, only has a nitro group at the second position.
4-Nitrobenzoic acid: Lacks the ethyl group, only has a nitro group at the fourth position.
Uniqueness
4-Ethyl-2-nitrobenzoic acid is unique due to the presence of both an ethyl group and a nitro group on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups can lead to distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
4-ethyl-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNVPWUYDDMTFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid](/img/structure/B124964.png)

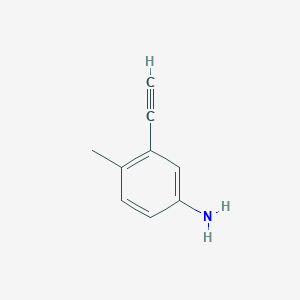



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)
![(3b,5b,15a,16a)-15,16-Dihydro-3,5-dihydroxy-3'H-cycloprop[15,16]androsta-6,15-dien-17-one](/img/structure/B124985.png)
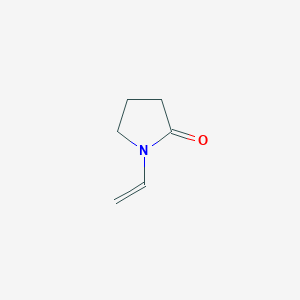
![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)
